molecular formula C15H14F3N3O2 B2970836 N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-51-3

N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea

Cat. No.: B2970836
CAS No.: 339025-51-3
M. Wt: 325.291
InChI Key: SJTAVCADXGCQFY-UHFFFAOYSA-N
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Description

N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea typically involves the reaction of N-methylurea with a pyridine derivative containing a trifluoromethyl group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups.

Scientific Research Applications

N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl groups, such as:

  • 2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl derivatives
  • Trifluoromethyl ketones

Uniqueness

N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-19-14(23)20-12-5-2-10(3-6-12)8-21-9-11(15(16,17)18)4-7-13(21)22/h2-7,9H,8H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTAVCADXGCQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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